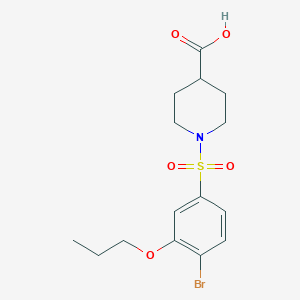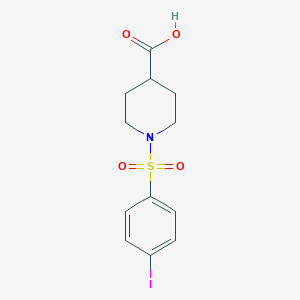![molecular formula C15H21ClN2O4S B513084 1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942702-44-5](/img/structure/B513084.png)
1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one, also known as TAK-659, is a novel small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and other B-cell-mediated disorders.
Aplicaciones Científicas De Investigación
Synthesis of Antidepressant Molecules
This compound could be used in the synthesis of antidepressant molecules. Depression is a common mood disorder caused by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the CNS with the malfunction of noradrenergic, dopaminergic, and serotonergic systems . The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .
Development of Novel Antidepressants
The compound could be used in the development of novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function . A significant area of study in the discipline is the development of novel dual- or multi-target antidepressants .
Michael Addition Reaction
The compound could be used in the Michael addition reaction. For example, Fe (acac) 3 (5 mol%) can catalyze the Michael addition reaction of nitromethane to chalcone to produce corresponding γ-nitroketone derivatives with good yields under milder conditions .
Asymmetric Reductive Coupling
The compound could be used in asymmetric reductive coupling. For example, the reductive coupling of benzaldehyde with nitrone 1 gave the product 2 as the key diastereomer 11/1 dr with 94% enantiomeric excess (ee) .
Synthesis of Various Derivatives
The compound could be used in the synthesis of various derivatives. For example, it could be used in the synthesis of 2- (4- (2-Nitro-4- (trifluoromethyl)phenyl)piperazin-1-yl)ethanol, 5- {4- [2- (2- { [ (tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid, and other derivatives .
HIV-1 Inhibitors
The compound could be used in the preparation of HIV-1 inhibitors. For example, N -arylsulfonyl-3-acetylindole derivative was prepared and evaluated as HIV-1 inhibitors analogs .
Propiedades
IUPAC Name |
1-[4-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-4-22-14-9-11(2)13(16)10-15(14)23(20,21)18-7-5-17(6-8-18)12(3)19/h9-10H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTRYJDXJGZEAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4,5-Dichloro-2-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513001.png)
![Bis(2-hydroxyethyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B513004.png)
![[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513005.png)
![Bis(2-hydroxyethyl)[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B513007.png)
![Bis(2-hydroxyethyl)[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B513008.png)
![Bis(2-hydroxyethyl)[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B513009.png)
![Bis(2-hydroxyethyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B513010.png)
![[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513012.png)
amine](/img/structure/B513014.png)
amine](/img/structure/B513018.png)



![1-[(4-Ethoxynaphthyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B513028.png)